molecular formula C8H5F3OS B1350623 3-(Trifluoromethylthio)benzaldehyde CAS No. 51748-27-7

3-(Trifluoromethylthio)benzaldehyde

Cat. No.: B1350623
CAS No.: 51748-27-7
M. Wt: 206.19 g/mol
InChI Key: MMDFTYGZZLJQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethylthio)benzaldehyde is an organic compound with the molecular formula C₈H₅F₃OS It is characterized by the presence of a trifluoromethylthio group attached to a benzaldehyde moiety

Scientific Research Applications

3-(Trifluoromethylthio)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethylthio)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, this compound can alter cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For example, this compound can inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding and subsequent catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can result in toxicity, manifesting as cellular damage, oxidative stress, and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can affect its biological activity and the extent of its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with other biomolecules and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with trifluoromethylthiolate anion. This reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction conditions often require heating to facilitate the substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethylthio)benzaldehyde
  • 3,5-Bis(trifluoromethyl)benzaldehyde

Comparison: 3-(Trifluoromethylthio)benzaldehyde is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. Compared to 3-(Trifluoromethyl)benzaldehyde, it has a higher electron-withdrawing capacity, making it more reactive in certain chemical reactions. The position of the trifluoromethylthio group also influences the compound’s reactivity and interaction with other molecules .

Properties

IUPAC Name

3-(trifluoromethylsulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3OS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDFTYGZZLJQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380680
Record name 3-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51748-27-7
Record name 3-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add a solution of dimethyl sulfoxide (0.82 mL, 11.5 mmol) in dichloromethane (2 mL) over a period of 5 minutes to a solution of oxalyl chloride (0.46 mL, 5.28 mmol) in dichloromethane (10 mL) cooled to −78° C. Stir 10 minutes then add a solution of (3-trifluoromethylsulfanyl-phenyl)-methanol (1.00 g, 4.80 mmol) in dichloromethane (4 mL). Stir 15 minutes then add triethylamine (3.35 mL, 24.0 mmol). Slowly warm to ambient temperature, add water and separate the organic layer. Extract the aqueous layer with dichloromethane. Dry (sodium sulfate) the combined organic layers, filter, and concentrate in vacuo. Purify by silica gel chromatography (10% ethyl acetate/hexane) to afford the titled compound as a yellow liquid (896 mg, 91%). 1H NMR (400 MHz, DMSO) δ 7.74 (dd, J=7.6, 7.6, 1H), 8.01 (d, J=7.9, 1H), 8.09 (d, J=7.5, 1H), 8.12 (s, 1H), 10.03 (s, 1H).
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
3.35 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethylthio)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethylthio)benzaldehyde
Reactant of Route 3
3-(Trifluoromethylthio)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(Trifluoromethylthio)benzaldehyde
Reactant of Route 5
3-(Trifluoromethylthio)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-(Trifluoromethylthio)benzaldehyde
Customer
Q & A

Q1: What is the significance of 3-(Trifluoromethylthio)benzaldehyde in the synthesis described in the paper?

A1: this compound serves as a crucial building block in the multi-step synthesis of the target compound, 1-(3′-trifluoromethylthio phenyl)-2-ethylamino propane-1-14C. Specifically, it is reacted with nitroethane to form a nitropropene intermediate, which is further modified to eventually yield the desired labeled anorectic drug [].

Q2: Can you elaborate on the specific reaction involving this compound mentioned in the paper?

A2: The paper describes reacting this compound, labeled with 14C, with nitroethane []. This reaction likely proceeds through a Henry reaction (also known as a nitroaldol reaction). In this reaction, the aldehyde acts as an electrophile, while the nitroethane serves as a nucleophile. This leads to the formation of 1-(3′-trifluoromethylthio phenyl)-2-nitropropene-1-14C, which is then carried forward in the synthetic pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.